Nickel(ii) carbonate (basic) xhydrate
Description
Significance of Nickel(II) Carbonate (Basic) xHydrate in Contemporary Materials Science
In contemporary materials science, this compound holds considerable importance due to its role as a versatile precursor for a range of functional materials. Its primary significance lies in its application in the development of catalysts, energy storage devices, and materials for electroplating. The physical and chemical properties of the final products are heavily influenced by the characteristics of the initial basic nickel carbonate, making it a key area of study.
The thermal decomposition of basic nickel carbonate yields nickel(II) oxide (NiO), a material with a high surface area that is particularly useful in catalysis. wikipedia.org These catalysts are employed in various industrial processes, including hydrogenation reactions and reforming processes for cleaner energy solutions. kobv.de The morphology and purity of the nickel oxide, which are critical for its catalytic activity, are directly related to the properties of the basic nickel carbonate precursor.
Furthermore, this compound is a vital component in the manufacturing of nickel-based batteries, which are essential for electric vehicles and renewable energy storage systems. kobv.de It serves as a raw material for the synthesis of nickel hydroxide (B78521) and other nickel compounds used in battery electrodes. The demand for high-performance batteries has consequently fueled research into optimizing the properties of basic nickel carbonate to enhance battery performance and longevity. rsc.org Additionally, it is utilized in nickel electroplating to create corrosion-resistant and aesthetically pleasing surface finishes. researchgate.net
Evolution of Academic Inquiry into this compound
Academic inquiry into nickel(II) carbonate and its hydrated forms has a long history, with early synthesis attempts dating back to the mid-19th and early 20th centuries. researchgate.net However, many of these initial reports are unconfirmed, and it is believed that in some cases, the resulting products may have been nickel hydroxy-chlorides rather than true nickel carbonates. researchgate.net These early studies laid the groundwork for understanding the fundamental chemistry of nickel salts and their precipitation reactions. researchgate.net
More systematic investigations in the mid-20th century began to clarify the conditions under which different forms of nickel carbonate, including the basic hydrates, could be synthesized. chemicalbook.com Research from this period focused on understanding the influence of reaction parameters such as temperature, pH, and reactant concentrations on the composition and properties of the precipitated basic nickel carbonates. chemicalbook.com
In recent decades, with the rise of materials science and nanotechnology, research has shifted towards leveraging basic nickel carbonate as a precursor for advanced materials. A significant area of focus has been on its use in creating highly active catalysts. researchgate.net Modern studies explore how the synthesis conditions of basic nickel carbonate affect the morphology, particle size, and ultimately the catalytic performance of the resulting nickel-based materials. researchgate.netnih.gov The development of sophisticated characterization techniques has enabled a deeper understanding of the structure-property relationships in these materials.
Contemporary research also heavily emphasizes its application in energy storage, particularly in the synthesis of electrode materials for supercapacitors and batteries. researchgate.netelectrochemsci.org The use of basic nickel carbonate as a precursor allows for the creation of nanostructured materials with high surface areas and tailored electrochemical properties, leading to enhanced energy and power densities.
Scope and Research Objectives for this compound Studies
The scope of research on this compound is broad, encompassing its synthesis, characterization, and application as a precursor for advanced materials. Key research objectives in this field include:
Controlled Synthesis and Characterization: A primary goal is to develop and refine synthesis methods to control the physicochemical properties of basic nickel carbonate, such as its composition, particle size, morphology, and purity. researchgate.net This involves a detailed investigation of the precipitation conditions and their impact on the final product.
Understanding Thermal Decomposition: A significant area of research is dedicated to studying the thermal decomposition of basic nickel carbonate to form nickel oxide. The objectives are to understand the decomposition mechanism, the intermediate phases formed, and how the decomposition conditions influence the properties of the resulting nickel oxide, such as its surface area and crystallinity. researchgate.net
Development of High-Performance Catalysts: A major research thrust is the utilization of basic nickel carbonate as a precursor for nickel-based catalysts. The objectives include synthesizing catalysts with high activity, selectivity, and stability for various chemical reactions, such as hydrogenation and methanation. researchgate.netnih.gov This often involves studying the effect of the precursor's properties on the final catalyst's performance.
Advancement of Energy Storage Materials: Research is actively pursued to use basic nickel carbonate in the fabrication of electrode materials for supercapacitors and batteries. The goals are to create materials with high specific capacitance, excellent cycling stability, and high energy and power densities. researchgate.netelectrochemsci.org This includes the synthesis of nickel cobaltite (B72492) and other mixed metal oxides from the basic carbonate precursor.
Detailed Research Findings
Physical and Chemical Properties
Basic nickel(II) carbonate hydrate (B1144303) is a light green, odorless powder. alphachemika.co It is practically insoluble in water but dissolves in dilute acids and ammonia (B1221849). chemicalbook.com Its density is approximately 2.6 g/cm³. alphachemika.co The chemical formula is variable, with common representations being NiCO₃·2Ni(OH)₂·4H₂O and Ni₄CO₃(OH)₆(H₂O)₄. wikipedia.orgchemicalbook.com The molecular weight varies depending on the exact stoichiometry, with a value of 376.23 g/mol for NiCO₃·2Ni(OH)₂·4H₂O. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Appearance | Light green powder | alphachemika.co |
| Odor | Odorless | alphachemika.co |
| Solubility in water | Insoluble | chemicalbook.com |
| Solubility | Soluble in dilute acids and ammonia | chemicalbook.com |
| Density | ~2.6 g/cm³ | alphachemika.co |
| Common Formula | NiCO₃·2Ni(OH)₂·4H₂O | chemicalbook.com |
| Molecular Weight (for NiCO₃·2Ni(OH)₂·4H₂O) | 376.23 g/mol | researchgate.net |
Thermal Decomposition Data
The thermal decomposition of basic nickel carbonate, such as NiCO₃·2Ni(OH)₂·4H₂O, typically occurs in two main stages. The first stage involves the loss of water of crystallization to form an anhydrous compound. The second stage involves the simultaneous loss of water from the hydroxide groups and carbon dioxide from the carbonate, resulting in the formation of nickel(II) oxide (NiO). researchgate.net The exact temperatures of these decomposition steps can vary depending on factors like the heating rate and the surrounding atmosphere. researchgate.net
| Decomposition Stage | Process | Typical Temperature Range | Reference |
|---|---|---|---|
| Stage 1 | Loss of water of crystallization | Below ~250°C | osti.gov |
| Stage 2 | Decomposition of hydroxide and carbonate to NiO | ~250°C - 340°C | researchgate.netosti.gov |
Performance of Catalysts Derived from Basic Nickel Carbonate
Basic nickel carbonate is a common precursor for the preparation of supported nickel catalysts, such as Ni/Al₂O₃, which are used in processes like CO₂ methanation. The choice of the nickel precursor can significantly influence the catalyst's properties and performance. For instance, the dispersion of nickel particles and the strength of the metal-support interaction are affected by the precursor used, which in turn impacts the catalyst's activity and stability. nih.govnih.gov
| Catalyst | Precursor | Key Findings | Reference |
|---|---|---|---|
| Ni/Al₂O₃ | Nickel Nitrate (B79036) | Good Ni dispersibility, small Ni grain size (6.80 nm), high CO conversion (78.8%) and CH₄ selectivity (87.9%) in CO methanation. | nih.gov |
| Ni/Al₂O₃ | Nickel Chloride | Larger Ni particle size (15.99 nm) compared to nitrate precursor. | acs.org |
| Ni/Al₂O₃ | Nickel Acetate | Lower resistance to carbon deposition compared to nitrate precursor. | nih.gov |
Electrochemical Performance of Materials Derived from Basic Nickel Carbonate
Basic nickel carbonate is a valuable precursor for synthesizing electrode materials for supercapacitors, such as nickel cobaltite (NiCo₂O₄). The hydrothermal synthesis of these materials from basic nickel carbonate can yield hierarchical and porous structures with high specific capacitance and good cycling stability. electrochemsci.org
| Electrode Material | Synthesis Method from Precursor | Specific Capacitance | Energy Density | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Nickel Carbonate Hydroxide | Hydrothermal | 169.6 mAh/g at 1 A/g | - | Good cycling stability | electrochemsci.org |
| Nickel-Cobalt (B8461503) Carbonate Hydroxide | Hydrothermal | 127.4 mAh/g at 1 A/g | - | Superior cycling stability | electrochemsci.org |
| NiCo₂O₄@BC(4 h) | Hydrothermal with Biomass Carbon | 475 F/g at 0.5 A/g | 20 Wh/kg at 1 A/g | 86% retention after 4000 cycles | nih.gov |
Properties
Molecular Formula |
CH4Ni2O6 |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
nickel(2+);carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2Ni.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 |
InChI Key |
LBSDQQLUTNGZMV-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Structural and Compositional Elucidation of Nickel Ii Carbonate Basic Xhydrate
Variational Stoichiometry and Hydration States
The exact composition of basic nickel(II) carbonate hydrate (B1144303) is highly dependent on its preparation method, leading to a range of stoichiometries and hydration levels. google.com All forms are characterized as paramagnetic green solids containing Ni²⁺ cations. atamanchemicals.comwikipedia.org
Basic nickel carbonate is a composite of nickel(II) carbonate and nickel(II) hydroxide (B78521). google.com Its representation as a ternary composite, xNiCO₃·yNi(OH)₂·zH₂O, acknowledges the variable ratios of its constituent parts. Several common compositions have been identified and are frequently cited in technical literature. For instance, the mineral zaratite is a naturally occurring basic nickel carbonate. atamanchemicals.comresearchgate.net The variability is also seen in commercially available products.
| General Formula | Specific Composition | Reference |
|---|---|---|
| xNiCO₃·yNi(OH)₂·zH₂O | NiCO₃·2Ni(OH)₂·4H₂O | atamanchemicals.com |
| Ni₄CO₃(OH)₆(H₂O)₄ | atamanchemicals.comwikipedia.org | |
| NiCO₃·Ni(OH)₂·H₂O | google.com | |
| NiCO₃·2Ni(OH)₂·xH₂O | atamanchemicals.comsigmaaldrich.com |
The ratio of nickel carbonate to nickel hydroxide in the final product is not fixed and can be controlled by manipulating the synthesis conditions. google.com The pH of the reaction medium is a critical parameter; acidic conditions tend to favor a higher proportion of NiCO₃, whereas alkaline conditions result in a product richer in Ni(OH)₂. google.com This control is often achieved by using reagents like sodium bicarbonate (NaHCO₃), which acts as both a carbonate source and a pH buffer during the synthesis. google.com Other factors, such as reaction temperature and duration, also play a role in the final composition and even the crystal structure of the components. rruff.info For example, hydrothermal synthesis conditions have been noted to influence the cell size of the resulting nickel carbonate crystals. rruff.info
| Synthesis Parameter | Effect on Composition/Structure | Reference |
|---|---|---|
| pH | Acidic conditions favor higher NiCO₃ content; alkaline conditions favor higher Ni(OH)₂ content. | google.com |
| Reactants | Use of NaHCO₃ can control pH and thus the NiCO₃/Ni(OH)₂ ratio. | google.com |
| Temperature & Duration (Hydrothermal) | Affects the cell size and annealing of imperfections in the crystalline product. | rruff.info |
| Reaction Temperature | Influences the morphology and agglomeration of resulting particles. | rsc.org |
Crystallographic and Layered Architectures
The structure of basic nickel(II) carbonate is best understood by considering the crystallographic nature of its components, particularly the nickel hydroxide portion, which forms layered structures.
The layered structure of the nickel hydroxide component is specifically described as "brucite-like". rruff.inforesearchgate.net The mineral brucite, Mg(OH)₂, has a crystal structure consisting of stacked, neutral sheets of edge-sharing M(OH)₆ octahedra. researchgate.net In basic nickel carbonate, the Ni(OH)₂ component adopts this brucite-type layer structure. arizona.edu
When these brucite-like layers incorporate cations of a different charge (or in this context, are balanced by interlayer anions like carbonate), the resulting structure is analogous to the hydrotalcite supergroup of minerals. rruff.inforesearchgate.net Hydrotalcite structures consist of positively charged brucite-like layers with charge-balancing anions and water molecules in the interlayers. arizona.eduresearchgate.net Therefore, basic nickel(II) carbonate can be described as having a hydrotalcite-like structure, where brucite-like nickel hydroxide sheets are intercalated with carbonate anions and water molecules. rruff.inforesearchgate.net
Defect Chemistry and Electronic States
The Ni²⁺ ion is a paramagnetic species. atamanchemicals.comwikipedia.org The electronic configuration of a neutral nickel atom is [Ar] 3d⁸ 4s². Upon ionization to Ni²⁺, it loses the two 4s electrons, resulting in an [Ar] 3d⁸ configuration with unpaired electrons that give rise to its paramagnetic nature.
The inherent compositional variability of xNiCO₃·yNi(OH)₂·zH₂O can be considered a form of chemical and structural disorder. The non-stoichiometric nature means that the material does not have a perfect, repeating crystal lattice throughout its bulk. The synthesis process can introduce further imperfections. For instance, inadequate control of reaction conditions can lead to the formation of amorphous (non-crystalline) phases alongside crystalline ones. google.com Furthermore, studies on the synthesis of the anhydrous NiCO₃ component have shown that variations in temperature and duration can lead to changes in the crystal cell size, which is indicative of lattice imperfections being annealed out at higher temperatures or longer reaction times. rruff.info These variations in stoichiometry and crystallinity constitute the primary aspects of the defect chemistry of this complex material.
Investigation of Oxygen Vacancies and Their Localization
While direct studies on oxygen vacancies in crystalline basic nickel carbonate are not extensively documented, valuable insights can be drawn from research on related nickel-based materials like nickelates and nickel hydroxides. Oxygen vacancies are point defects in a crystal lattice that can significantly alter a material's electronic and catalytic properties. nih.govnih.gov In nickel compounds, the creation of oxygen vacancies is often associated with a weakening of the nickel-oxygen coordination bonds. rsc.org
The introduction of these vacancies can be achieved through methods like chemical reduction. nih.gov These vacancies create localized electronic states. Specifically, electrons introduced by the formation of an oxygen vacancy tend to localize on the adjacent nickel sites. nih.govrsc.org This localization can lead to a reduction in the valence state of the nickel ion, for instance, from Ni³⁺ to Ni²⁺, or a change in the local coordination environment. nih.govresearchgate.net In materials like nickel/iron layered double hydroxides, these vacancies mediate electron transfer, resulting in an electron-rich structure around the nickel centers. rsc.org
This phenomenon has profound effects on the material's properties. For example, in perovskite nickelates, oxygen vacancies can lead to a dramatic change in electrical resistivity by causing strong carrier localization. nih.govpurdue.edu The creation of oxygen vacancies can also increase the number of active sites, which is particularly relevant for applications in catalysis. nih.gov Given that basic nickel carbonate possesses a structure containing hydroxide (OH⁻) groups, it is theoretically plausible that oxygen vacancies could be generated within these layers, leading to similar effects of electron localization and modification of the nickel ion's electronic state. wikipedia.orgrsc.org
Characterization of Mixed Spin States of Nickel Ions
The nickel(II) ion (Ni²⁺) has a d⁸ electron configuration. In coordination complexes, the spin state of the Ni²⁺ ion is determined by the arrangement and nature of the surrounding ligands. acs.org In basic nickel(II) carbonate hydrate, the nickel ions are in an octahedral coordination environment, bonded to carbonate, hydroxide, and water ligands. wikipedia.orgwikipedia.org
For a d⁸ ion in an octahedral field, two unpaired electrons are expected, leading to a high-spin state. This configuration is consistent with the observation that nickel(II) carbonate and its basic hydrates are paramagnetic green solids. wikipedia.org The interaction between the nickel ion and the ligands can be modulated, which in turn can influence the spin state. However, for typical octahedral Ni(II) complexes, the energy required to pair the electrons is generally higher than the crystal field splitting energy, favoring the high-spin configuration.
In some molecular catalysts, it has been demonstrated that the spin state of nickel can be intentionally altered. For instance, high-spin-state nickel centers have shown enhanced activity for CO₂ reduction compared to their low-spin counterparts. acs.org This is attributed to the high-spin state having a smaller highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gap, which can facilitate key reaction steps. acs.org While basic nickel carbonate is a solid-state material rather than a discrete molecular catalyst, the principles of how the local electronic environment dictates the spin state remain relevant. The equilibrium between low-spin square-planar and high-spin octahedral structures has been observed in some nickel(II) complexes, often triggered by changes in solvent or temperature, but for basic nickel carbonate, the octahedral high-spin state is predominant. researchgate.net
Theoretical Frameworks for Structural Understanding
To complement experimental findings, theoretical models are crucial for developing a deeper understanding of the structure and behavior of complex materials like nickel(II) carbonate (basic) xhydrate. These frameworks allow for the prediction of properties and the interpretation of experimental data at an atomic level.
Application of Crystal Field Theory to this compound Behavior
Crystal Field Theory (CFT) provides a model for understanding the electronic structure of transition metal complexes. libretexts.org It treats the ligands (in this case, carbonate, hydroxide, and water molecules) as negative point charges that interact with the d-orbitals of the central metal ion (Ni²⁺). libretexts.org This interaction removes the degeneracy of the five d-orbitals. libretexts.org
In basic nickel(II) carbonate hydrate, the Ni²⁺ ion is in an octahedral coordination geometry. wikipedia.orgwikipedia.org According to CFT, in an octahedral field, the d-orbitals split into two energy levels: a lower-energy set of three orbitals (t₂g) and a higher-energy set of two orbitals (e_g). libretexts.org
For a Ni²⁺ ion with a d⁸ configuration, the electrons are arranged in these orbitals as (t₂g)⁶(e_g)². This configuration results in two unpaired electrons in the e_g orbitals, which explains the observed paramagnetism of nickel(II) carbonate compounds. wikipedia.org The energy difference between the t₂g and e_g levels (Δo) determines the color of the complex, as it corresponds to the energy of light absorbed to promote an electron from the t₂g to the e_g level. The green color of basic nickel carbonate is a result of absorption in the visible region of the spectrum, consistent with this d-d electronic transition. The behavior of nickel in these carbonate compounds is well-explained by crystal field theory. arizona.edurruff.info
Computational Modeling of Structural Configurations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of materials like basic nickel carbonate. universepg.comniscpr.res.in DFT calculations allow for the optimization of crystal structures, prediction of stable configurations, and analysis of electronic charge distribution. universepg.com
Studies on nickel-aqua and nickel-hydroxo complexes using DFT have provided insights into their stability. For example, calculations have shown that for a [Ni(OH)₂(H₂O)₄] complex, the cis isomer is more stable than the trans isomer. universepg.com Natural Bond Orbital (NBO) analysis within DFT can reveal details about the electronic density redistribution upon complex formation. universepg.com
For nickel carbonates, DFT has been used to predict that the substitution of Ca²⁺ with Ni²⁺ at a calcite-water interface is favorable, leading to the formation of a stable solid solution. researchgate.net Such computational studies can also determine thermodynamic data, such as complexation constants in aqueous solutions. researchgate.net Theoretical calculations on nickel(II) complexes with other ligands have successfully explained experimental observations from UV-visible spectra by calculating vertical excitation energies and oscillator strengths. niscpr.res.in These computational approaches provide a molecular-level understanding that complements experimental characterization of the complex structure of basic nickel(II) carbonate hydrate.
Interactive Data Table: DFT Calculated Properties of Nickel Complexes
This table presents data from Density Functional Theory (DFT) calculations on nickel complexes, illustrating the types of insights gained from computational modeling.
| Complex | Property | Value | Computational Method | Source |
| [Ni(Cl)₂(H₂O)₄] | Stability Difference (trans vs cis) | 2.16 kJ/mol (trans more stable) | DFT, B3PW91/6-311G(d, p) | universepg.com |
| [Ni(OH)₂(H₂O)₄] | Stability Difference (cis vs trans) | 2.53 kJ/mol (cis more stable) | DFT, B3PW91/6-311G(d, p) | universepg.com |
| NiCO₃(aq) | Complexation Constant (log K) | 2.9 ± 0.3 (at I.S. = 0.5 M) | SIT extrapolation of experimental data | researchgate.net |
| NiCO₃(aq) | Complexation Constant (log K°) | 4.2 ± 0.3 (at I.S. = 0) | SIT extrapolation of experimental data | researchgate.net |
Advanced Synthesis Methodologies for Nickel Ii Carbonate Basic Xhydrate
Wet Chemical Precipitation Techniques
Wet chemical precipitation is a widely utilized method for producing basic nickel(II) carbonate due to its operational simplicity and scalability. google.com This approach involves the reaction of a soluble nickel salt with a carbonate source in an aqueous solution to yield an insoluble precipitate.
Co-precipitation is the most common wet chemical technique for synthesizing basic nickel(II) carbonate. This process involves dissolving a nickel salt, such as nickel nitrate (B79036) or nickel sulfate, in water and subsequently adding a precipitating agent like sodium carbonate or ammonium bicarbonate to induce the formation of the desired product. google.comacs.orgpatsnap.com
The fundamental reaction involves the simultaneous precipitation of nickel carbonate and nickel hydroxide (B78521). For instance, using nickel sulfate and sodium carbonate, the reaction proceeds as follows:
(x+y)NiSO₄ + (x+y)Na₂CO₃ + yH₂O → xNiCO₃·yNi(OH)₂ + (x+y)Na₂SO₄ + yCO₂
The choice of precursors plays a significant role in the characteristics of the final product.
Nickel Nitrate and Nickel Sulfate: These are common sources of Ni²⁺ ions due to their high solubility in water. google.comacs.org
Sodium Carbonate: A frequently used precipitating agent that provides the carbonate ions. The reaction pH is a critical factor when using sodium carbonate to ensure complete precipitation. patsnap.compatsnap.com
Ammonium Bicarbonate: An alternative precipitating agent. However, its use can lead to the formation of soluble nickel-ammonia complexes, which may result in incomplete nickel precipitation and introduce environmental concerns due to ammonia (B1221849) volatility. patsnap.comgoogle.com One patented method involves reacting ammonium nickel sulfate with ammonium bicarbonate under specific temperature and pressure conditions. google.com
The morphology, particle size, and composition of the precipitated basic nickel(II) carbonate are highly sensitive to the reaction conditions. Precise control over these parameters is essential for tailoring the material's properties.
pH: The pH of the reaction medium is a critical parameter. For complete precipitation of nickel, the pH typically needs to be adjusted to 8.5 or higher. patsnap.com The pH value directly influences the ratio of carbonate to hydroxide in the final product. google.com One continuous synthesis method controls the pH between 8.3 and 8.6 to produce high-quality nickel carbonate. patsnap.com
Temperature: The reaction temperature affects nucleation and crystal growth rates. Synthesis is often performed at elevated temperatures, for example, between 70°C and 90°C, to influence the product's characteristics. google.com One study describes heating the reactant solutions to between 340-350 K (67-77°C) during co-precipitation. acs.org
Reactant Molar Ratios: The stoichiometry of the nickel salt and the carbonate source must be carefully controlled. An excess of the precipitating agent is often used to drive the reaction to completion, but this can affect the purity of the final product. patsnap.com
Agitation: Continuous and vigorous stirring of the reaction mixture is necessary to ensure homogeneity, promote uniform particle growth, and prevent localized variations in concentration and pH. acs.org
Aging Time: After precipitation, the product is often aged in the mother liquor. This process, also known as digestion, allows for the growth of larger crystals and can improve the crystallinity and filterability of the precipitate. core.ac.uk
Table 1: Effect of Reaction Parameters in Wet Chemical Precipitation
| Parameter | Typical Range/Condition | Effect on Product Characteristics | Source(s) |
|---|---|---|---|
| pH | 8.3 - 11.5 | Influences completeness of precipitation and the NiCO₃/Ni(OH)₂ ratio. Higher pH ensures more complete precipitation. | patsnap.compatsnap.comwhiterose.ac.uk |
| Temperature | 60°C - 90°C | Affects reaction kinetics, crystal nucleation, and growth rate. | google.comacs.org |
| Reactant Molar Ratio | Excess carbonate source | Drives precipitation to completion; can influence purity. | patsnap.com |
| Agitation | Continuous stirring | Ensures homogeneity, leading to uniform particle size and composition. | acs.org |
| Aging Time | Varies (e.g., 30 min) | Promotes crystal growth and improves product crystallinity. | acs.orgcore.ac.uk |
In a typical co-precipitation process, the nickel salt solution is added to the carbonate solution. acs.org In a reverse co-precipitation strategy, the order of addition is inverted; the carbonate solution is added to the nickel salt solution. This modification can significantly alter the nucleation and growth environment. By maintaining the metal ion in excess throughout the addition, it is possible to influence the particle size distribution and morphology. While specific studies detailing this strategy for basic nickel carbonate are not prevalent, the principle is a standard chemical engineering technique used to control particle formation in precipitation reactions.
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, using either water (hydrothermal) or an organic solvent (solvothermal).
The hydrothermal method has proven particularly effective for synthesizing basic nickel carbonate with complex, hierarchical structures. researchgate.netelectrochemsci.org By controlling reaction parameters such as temperature, time, and the concentration of reagents like urea (B33335), it is possible to create intricate morphologies. electrochemsci.org
Researchers have successfully synthesized fluffy, hierarchical microspheres of nickel carbonate hydroxide. electrochemsci.orgelectrochemsci.org These microspheres, with diameters of about 1 μm, are self-assembled from uniform, ultrafine spicules or interconnected nanosheets. electrochemsci.org Such porous, high-surface-area structures are beneficial for applications like supercapacitors. researchgate.netelectrochemsci.orgelectrochemsci.org The formation mechanism often involves a dissolution-recrystallization process, where initially formed nanoparticles transform over time into more stable, uniform spherical particles. mdpi.com Hydrothermal conditions are considered essential for the synthesis of the anhydrous NiCO₃ phase as well. rruff.info
The choice of solvent is the defining difference between hydrothermal and solvothermal synthesis and it plays a crucial role in determining the final product's characteristics.
Aqueous Solvents (Hydrothermal): Water is the conventional solvent for hydrothermal synthesis. In many preparations of nickel carbonate hydroxide, urea is used as a raw material alongside a nickel salt. electrochemsci.org Upon heating, urea decomposes to generate CO₂ and NH₃, which then form carbonate and hydroxide ions in situ. This slow, homogeneous release of the precipitating agents facilitates the controlled growth of well-defined crystalline structures. electrochemsci.org
Organic Solvents (Solvothermal): The use of non-aqueous solvents can lead to different particle morphologies and properties. Solvothermal synthesis of nickel-based materials has been reported using solvents such as ionic liquids and 1,4-dioxane. researchgate.netresearchgate.net While water and ethanol are common solvents with strong polarity and high coordination ability, using a low-coordination solvent like 1,4-dioxane can influence the solvation of metal ions and subsequently alter the macroscopic characteristics of the resulting material. researchgate.net This approach allows for the synthesis of unique structures, such as the sea urchin-like crystalline structures of nickel-cobalt (B8461503) sulfides formed in 1,4-dioxane. researchgate.net
Table 2: Comparison of Hydrothermal and Solvothermal Methods
| Feature | Hydrothermal Synthesis | Solvothermal Synthesis | Source(s) |
|---|---|---|---|
| Solvent | Water | Organic solvents (e.g., ionic liquids, 1,4-dioxane, ethanol) | researchgate.netresearchgate.netresearchgate.net |
| Typical Precursors | Nickel salts (e.g., Ni(NO₃)₂, NiSO₄), Urea | Nickel salts, organic ligands | electrochemsci.orgajol.info |
| Key Advantage | Controlled growth of hierarchical nanostructures (e.g., microspheres from nanosheets). | Potential for unique morphologies not achievable in water; control over particle properties through solvent choice. | researchgate.netelectrochemsci.orgresearchgate.net |
| Example Product Morphology | Fluffy microspheres, ultrafine spicules. | Rod-like structures, nanoparticles. | electrochemsci.orgresearchgate.netajol.info |
Specialized Synthesis Techniques
Advanced synthesis routes allow for greater control over the physical and chemical properties of nickel(II) carbonate.
Electrolytic Oxidation MethodsElectrolytic synthesis offers a direct route to producing nickel carbonate compounds. The hydrated form of nickel carbonate can be prepared through the electrolytic oxidation of nickel metal.wikipedia.orgThis process is conducted in the presence of carbon dioxide, where the overall reaction can be summarized as: Ni + O + CO₂ + 6 H₂O → NiCO₃(H₂O)₆.wikipedia.org
Another electrochemical approach involves depositing nickel carbonate onto electrode surfaces using techniques like chronoamperometry. rsc.org This method has been used to deposit nickel carbonate on platinum (Pt) and palladium (Pd) electrodes, creating electrocatalysts for methanol (B129727) oxidation reactions. rsc.org Electrolytic methods are also employed in the separation of nickel and cobalt, where a synthetic mixture of their respective carbonates is used to regenerate the electrolyte in a continuous circulation system. 911metallurgist.com
Surfactant-Free Solution MethodologiesSimple and effective synthesis of nickel carbonate hydroxides can be achieved through surfactant-free solution methods.rsc.orgresearchgate.netOne such method involves an aqueous process that yields sea urchin-like microstructures.rsc.orgresearchgate.netThe resulting materials are characterized by various analytical techniques, including scanning electron microscopy (SEM), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA), to confirm their structure and properties.rsc.orgresearchgate.net
The common industrial synthesis of basic nickel carbonate involves the precipitation reaction between a nickel(II) salt solution, such as nickel sulfate or nickel nitrate, and a carbonate source like sodium carbonate or ammonium bicarbonate. wikipedia.orggoogle.com By controlling the pH, the composition of the basic nickel carbonate can be tuned; under more acidic conditions, the product has a higher NiCO₃ content, while alkaline conditions favor a higher Ni(OH)₂ content. google.com
Formation of Anhydrous Forms under High PressuresAnhydrous nickel(II) carbonate (NiCO₃) typically requires hydrothermal conditions, involving high pressures and temperatures, for its synthesis.rruff.infoOne method involves heating aqueous solutions of nickel chloride under a high pressure of carbon dioxide to produce green and yellow anhydrous forms.wikipedia.orgAnother approach is the recrystallization of amorphous basic nickel carbonate in a CO₂-H₂O atmosphere at temperatures between 220°C and 250°C within sealed bombs.rruff.info
A more rapid procedure utilizes nickel chloride and sodium bicarbonate as starting materials under similar high-pressure conditions, which can yield small crystals in a few days. rruff.info A patented method describes heating a mixture of an aqueous nickel salt solution (from ammonium nickel sulfate) and ammonium bicarbonate in a high-pressure reaction kettle to 210-250°C for 2-8 hours to obtain the precursor for nickel carbonate. google.com It has been noted that attempts to produce anhydrous NiCO₃ by simple precipitation at ambient pressure are generally unsuccessful, yielding hydrated forms instead. rruff.info
| Synthesis Method | Reactants | Conditions | Product |
| High-Pressure Hydrothermal | Nickel Chloride, Carbon Dioxide | High pressure, elevated temperature | Anhydrous NiCO₃ (green and yellow forms) wikipedia.org |
| High-Pressure Recrystallization | Amorphous Basic Nickel Carbonate | 220-250°C, CO₂-H₂O atmosphere | Anhydrous NiCO₃ rruff.info |
| High-Pressure Reaction | Ammonium Nickel Sulfate, Ammonium Bicarbonate | 210-250°C, 2-8 hours in sealed reactor | Nickel Carbonate Precursor google.com |
| Sealed Tube Reaction | Calcium Carbonate, Nickel Chloride solution | 150°C in a sealed tube | Anhydrous NiCO₃ atamanchemicals.com |
Post-Synthesis Modification and Processing
Following initial synthesis, nickel(II) carbonate can be subjected to various treatments to modify its characteristics for specific applications.
Thermal Treatment and Calcination Effects on Material CharacteristicsThermal decomposition, or calcination, is a critical process for converting nickel carbonates into nickel(II) oxide (NiO).wikipedia.orgThe basic reaction is NiCO₃ → NiO + CO₂. The properties of the resulting NiO are highly dependent on the nature of the carbonate precursor.wikipedia.orgStudies using thermogravimetric (TG), derivative thermogravimetric (DTG), and differential thermal analysis (DTA) have shown that pure basic nickel carbonate decomposes into NiO at approximately 250°C.researchgate.net
The calcination temperature significantly influences the characteristics of the final product. For instance, NiO nanoparticles can be prepared by calcining a gel precursor derived from basic nickel carbonate, with complete conversion to NiO occurring at 400°C. infona.pl Research indicates that the particle size of the resulting NiO increases as the calcination temperature rises. infona.pl The duration of calcination can range from minutes to hours, with temperatures typically between 200°C and 600°C. google.com At temperatures of 300°C to 400°C, the process is generally complete within about one hour. google.com
| Parameter | Value | Effect |
| Decomposition Temperature | ~250°C | Basic nickel carbonate decomposes to form NiO researchgate.net |
| Calcination Temperature Range | 200°C - 600°C | Converts precursor to NiO google.com |
| Calcination Time | 30 min - 2 hours | Typical duration for completion at 300-600°C google.com |
| Effect of Increasing Temperature | - | Increases the particle size of the resulting NiO infona.pl |
Mechanical Milling and its Influence on Material ParametersMechanical milling, particularly high-energy planetary ball milling, is a post-synthesis technique used to modify the physical parameters of nickel-based materials.acs.orgnrel.govThis process can pulverize larger secondary particles into their primary constituent particles or single crystallites.acs.orgnrel.govWhile research has focused on complex nickel-based cathode materials rather than simple basic nickel carbonate, the principles of its influence on material parameters are applicable.
Mechanical pulverization has been shown to significantly alter key material properties. In one study, ball milling increased the Brunauer-Emmett-Teller (BET) surface area of a nickel-based cathode material from 0.66 m²/g to 4.49 m²/g. acs.org The process can also lead to a mild increase in tap density and a slight decrease in crystallite size. acs.orgnrel.gov However, excessive milling speeds or durations can induce damage to the material's crystal structure, potentially degrading its performance. acs.orgnrel.gov
| Parameter | Before Milling | After Milling |
| BET Surface Area | 0.66 m²/g | 4.49 m²/g acs.org |
| Crystallite Size | 51 nm | 44 nm nrel.gov |
Analytical and Characterization Techniques in Nickel Ii Carbonate Basic Xhydrate Research
Spectroscopic Analysis
Spectroscopic methods are instrumental in probing the chemical environment and bonding within the basic nickel carbonate structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. In the context of basic nickel carbonate hydrate (B1144303), FTIR is essential for confirming the presence of carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups.
Research involving the bioprecipitation of nickel-containing minerals utilized Attenuated Total Reflectance (ATR-FTIR) to monitor the process. rsc.org The analysis of the mineral precipitates confirmed the presence of hydrated nickel carbonate. rsc.org Furthermore, the study observed that during the biomineralization, the conformation of extracellular proteins involved in the process changed, with an increase in β-sheet structures at the expense of α-helices. This change was believed to provide more nucleation sites, thereby promoting the crystallization of the nickel carbonate. rsc.org
Key vibrational bands observed in the FTIR spectrum of basic nickel carbonate hydrate provide a fingerprint of its composition. The characteristic absorption bands are associated with the vibrational modes of the carbonate ion, the stretching and bending modes of hydroxyl groups, and the vibrational modes of water molecules.
Diffraction Methods for Structural Validation
Diffraction techniques are fundamental to determining the crystalline structure and phase composition of materials.
X-ray Diffraction (XRD) for Phase Purity and Crystallinity
X-ray Diffraction (XRD) is the primary technique for analyzing the crystal structure of basic nickel carbonate. It allows for the identification of the crystalline phases present, the determination of phase purity, and an assessment of the material's crystallinity. The resulting diffraction pattern is unique to a specific crystalline material.
Studies have shown that basic nickel carbonate is a composite material, and XRD patterns confirm that it is synthesized from NiCO₃ and Ni(OH)₂. google.com The diffraction peaks in an XRD pattern can be compared to standard reference patterns to confirm the identity of the substance. For instance, the XRD pattern of a synthetic sample prepared via precipitation can be compared to a reference powder of nickel(II) carbonate basic hydrate (specifically NiCO₃·2Ni(OH)₂·4H₂O) to verify its formation. researchgate.net The presence of sharp, well-defined peaks in the XRD pattern indicates a high degree of crystallinity, whereas broad humps suggest an amorphous or poorly crystalline nature. rruff.info In some preparations, XRD analysis has also detected the presence of metallic nickel, indicated by characteristic reflections at specific 2θ values. researchgate.net
Below is a table summarizing representative XRD peak data for nickel carbonate compounds.
| Compound | Reference | Key Diffraction Peaks (2θ) | Crystal System |
| Nickel Carbonate (NiCO₃) | JCPDS 04-0850 researchgate.net | 44.5°, 51.9° | Rhombohedral wikipedia.org |
| Basic Nickel Carbonate | Patent US9422167B2 google.com | Confirmed as a composite of NiCO₃ and Ni(OH)₂ | Not specified |
| Synthetic Nickel Carbonate | ResearchGate Figure researchgate.net | Peaks match reference for NiCO₃·2Ni(OH)₂·4H₂O | Not specified |
Rietveld Refinement for Structural Ambiguities
While XRD provides the fundamental diffraction pattern, Rietveld refinement is a powerful computational method used to analyze the data in greater detail. It involves fitting a calculated diffraction profile to the entire measured XRD pattern, allowing for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis in multiphase mixtures. scirp.org
For complex materials like basic nickel carbonate, which can have variable stoichiometry and exist in mixtures, Rietveld refinement is invaluable for resolving structural ambiguities. scirp.org The method is particularly effective for distinguishing between different hydrated phases or identifying minor impurity phases that might not be obvious from a simple peak-matching analysis. scirp.org Although specific Rietveld refinement studies solely on basic nickel carbonate are not widespread in the provided literature, the technique is extensively applied to structurally similar materials like nickel-containing layered oxides and spinel cobaltites. mdpi.comresearchgate.net In these cases, refinement helps to accurately determine lattice parameters (a and c) and unit cell volume, providing insights into how dopants or structural modifications affect the crystal lattice. mdpi.comresearchgate.net
Synchrotron X-ray Diffraction for Advanced Structural Insights
For even more detailed structural analysis, synchrotron X-ray diffraction is employed. Synchrotron sources produce extremely bright and highly collimated X-ray beams, which offer significantly higher resolution and faster data collection compared to conventional laboratory XRD instruments. researchgate.net This makes it possible to detect subtle structural details, identify phases present in very small quantities, and study materials under non-ambient conditions (operando studies). frontiersin.org
In research on related nickel-cobalt (B8461503) carbonate hydroxide (B78521) hydrate nanostructures, synchrotron XRD was used to investigate the crystal structure, which was not well-established. researchgate.net The high-quality data obtained from the synchrotron source was crucial for a comprehensive structural characterization. researchgate.net Similarly, operando synchrotron XRD has been effectively used to study the dynamic structural changes in nickel-rich cathode materials during electrochemical cycling, revealing the coexistence of different phases and their distribution within an operating battery cell. frontiersin.org This demonstrates the technique's power to provide advanced insights into the crystallographic behavior of nickel-containing compounds.
Microscopic and Morphological Characterization
Understanding the morphology, including particle size, shape, and surface texture, is critical as it influences the material's physical and chemical properties. Microscopic techniques are used to visualize the material at the micro- and nanoscale.
In a patented method for forming basic nickel carbonate, a Scanning Electron Microscope (SEM) was used to observe the appearance of the resulting particulates. google.com The SEM photographs revealed the morphology of the particles, with diameters reported to be in the range of 20 to 120 μm. google.com In other studies on related layered double hydroxides containing nickel, Transmission Electron Microscopy (TEM) has been used to reveal nanosheet morphologies with thicknesses of 20-30 nm. acs.org High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can provide even higher resolution images of the lattice structure. acs.org
Techniques for Assessing Hierarchical Mesoporous Structures
The performance of basic nickel(II) carbonate in applications like catalysis is often linked to its porous nature. Hierarchical mesoporous structures, which contain pores in the range of 2-50 nanometers, are particularly desirable as they provide a large surface area for chemical reactions. Several techniques are employed to characterize these structures:
Nitrogen Sorption Analysis: This is a primary method for characterizing mesoporous materials. By measuring the amount of nitrogen gas that adsorbs to the material's surface at different pressures, researchers can determine key properties such as the specific surface area (often using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution. nih.govmdpi.com Materials with a hierarchical mesoporous structure will typically show a type IV isotherm with a hysteresis loop, which is indicative of capillary condensation within the mesopores. mdpi.com
X-ray and Neutron Diffraction: These techniques provide information about the crystalline structure of the material. X-ray Diffraction (XRD) is used to identify the phases present in the basic nickel carbonate and to determine the degree of crystallinity. mdpi.comrruff.info Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are particularly useful for probing the size, shape, and arrangement of the pores and particles on the nanometer scale, which is essential for characterizing hierarchical mesoporous systems. nih.gov
Evaluation of Particle Characteristics (e.g., agglomeration, liquidity, dissolution rate)
The physical properties of basic nickel(II) carbonate powders are critical for their handling, processing, and end-use performance. Key characteristics that are routinely evaluated include:
Agglomeration: Basic nickel carbonate particles have a tendency to agglomerate, or clump together, which can negatively impact their reactivity and processability. google.com The degree of agglomeration can be assessed using techniques like SEM, which provides visual evidence of particle clusters. researchgate.net Particle size analysis methods, such as laser diffraction, can also indicate the presence of agglomerates by showing a larger particle size distribution than that of the primary particles.
Liquidity: The flowability, or liquidity, of the powder is important for industrial processes such as feeding hoppers and reactors. Poor liquidity can be a consequence of particle agglomeration and unfavorable particle morphology. google.com While direct quantitative measures for "liquidity" of a powder in this context are not standard, qualitative observations during handling and processing are often noted. The aim is often to produce a material that avoids excessive dustiness and maintains good flow properties. google.com
Dissolution Rate: The rate at which basic nickel(II) carbonate dissolves in an acidic solution is a key performance indicator, particularly when it is used as a precursor for other nickel compounds or in applications like electroplating. google.comresearchgate.net A faster dissolution rate is generally desirable. google.com This can be determined by monitoring the change in concentration of nickel ions in the solution over time after the addition of the solid carbonate to an acid of known concentration. researchgate.net Factors influencing the dissolution rate include particle size, surface area, and the specific crystalline form of the nickel carbonate. rruff.inforesearchgate.net
Thermal Analysis Techniques
Thermal analysis methods are fundamental in studying the decomposition of basic nickel(II) carbonate x-hydrate, providing insights into its composition and thermal stability.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. chembam.com For basic nickel(II) carbonate x-hydrate, TGA is used to elucidate its decomposition pathway, which typically occurs in distinct stages:
Dehydration: The initial weight loss corresponds to the removal of physically adsorbed and chemically bound water (hydrate water). This process generally occurs at temperatures below 200°C. researchgate.net
Dehydroxylation and Decarbonation: At higher temperatures, the nickel hydroxide and nickel carbonate components decompose. The decomposition of nickel hydroxide yields nickel oxide (NiO) and water, while nickel carbonate decomposes to form NiO and carbon dioxide (CO₂). wikipedia.org These decomposition steps can sometimes overlap.
By analyzing the percentage of mass lost at each stage, the relative amounts of water, hydroxide, and carbonate in the original sample can be determined. The derivative of the TGA curve (DTG) is often used to pinpoint the temperatures at which the rate of mass loss is at its maximum, providing a clearer distinction between decomposition events. researchgate.netyoutube.com
Below is a representative table of TGA data for the decomposition of a basic nickel carbonate sample.
| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Step |
| 80 - 240 | ~7 | Loss of hydrated water molecules researchgate.net |
| >200 | Significant | Decomposition of carbonate and formation of NiO researchgate.net |
This table is illustrative. Actual values can vary depending on the specific composition of the basic nickel carbonate.
Differential Thermal Analysis (DTA) for Thermal Events
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. worldoftest.comlibretexts.org This technique is used to detect thermal events such as phase transitions, crystallization, melting, and decomposition. worldoftest.com In the context of basic nickel(II) carbonate, DTA curves will show:
Endothermic Peaks: These indicate processes that absorb heat, such as dehydration (loss of water) and the initial stages of decomposition. worldoftest.com
Exothermic Peaks: These indicate processes that release heat, such as crystallization or certain chemical reactions. worldoftest.com
DTA is often used in conjunction with TGA to provide a more complete picture of the thermal behavior of the material. researchgate.netlibretexts.org While TGA shows when a mass change occurs, DTA reveals whether the corresponding event is endothermic or exothermic. libretexts.org
Surface Area and Adsorption Studies
The surface area of basic nickel(II) carbonate is a critical parameter, especially for its use in adsorption and catalysis.
Determination of Surface Area (e.g., Dye Adsorption Methods)
While gas sorption (e.g., nitrogen BET) is a standard method for determining surface area, dye adsorption offers a simpler, wet-chemical alternative. kaust.edu.saphantomsfoundation.com This technique involves bringing the basic nickel carbonate powder into contact with a dye solution of a known concentration. The amount of dye adsorbed onto the surface of the particles is then measured, typically by monitoring the decrease in the dye concentration in the solution using UV-Vis spectroscopy. researchgate.net
Methylene (B1212753) blue is a commonly used dye for this purpose. phantomsfoundation.com The principle behind this method is that the dye molecules form a monolayer on the surface of the adsorbent. kaust.edu.sa By knowing the area occupied by a single dye molecule, the total surface area of the material can be calculated from the amount of dye adsorbed. kaust.edu.sa
The adsorption capacity can be influenced by factors such as pH and the initial dye concentration. nih.gov The data obtained from dye adsorption studies can be fitted to various adsorption isotherm models, such as the Langmuir and Freundlich isotherms, to better understand the adsorption mechanism. researchgate.net
Below is an example of data that could be obtained from a dye adsorption experiment to determine surface area.
| Adsorbent | Adsorbate | Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Adsorption Capacity (mg/g) |
| Basic Nickel Carbonate | Methylene Blue | 50 | 20 | 30 |
| Basic Nickel Carbonate | Methylene Blue | 100 | 45 | 55 |
| Basic Nickel Carbonate | Methylene Blue | 150 | 75 | 75 |
This is a hypothetical data table to illustrate the concept.
Investigations of Adsorption Mechanisms on Nickel(II) Carbonate (Basic) xHydrate Surfaces
The surface of basic nickel carbonate, with its complex composition and porous structure, serves as an active site for the adsorption of various molecules and ions. Understanding the mechanisms governing this adsorption is crucial for its application in catalysis and as a precursor material. The adsorption process is influenced by factors such as the surface charge of the material, the nature of the adsorbate, and the conditions of the surrounding medium like pH.
Research into the adsorption mechanisms often employs model adsorbates like methylene blue. The adsorption of methylene blue onto the surface of basic nickel carbonate can be described by the Langmuir adsorption isotherm. researchgate.netlibretexts.org This model assumes that a monolayer of the adsorbate is formed on a homogeneous surface. researchgate.net The adherence to the Langmuir model suggests that the adsorption process is primarily a surface phenomenon, where dye molecules bind to specific active sites until a saturation point is reached. The study of methylene blue adsorption is also a common method for determining the specific surface area of materials. researchgate.netscielo.org.pe The area occupied by a single methylene blue molecule is well-established, allowing for the calculation of the total surface area based on the amount of dye adsorbed to form a monolayer. scielo.org.pemdpi.com
The adsorption of ionic impurities, such as Na⁺ and Cl⁻, onto basic nickel carbonate surfaces during its synthesis is a critical issue affecting its purity. The electric double layer model has been used to clarify the mechanism of this ionic adsorption. researchgate.net This model posits that a charged surface attracts counter-ions from the solution, forming a structured layer of ions at the solid-liquid interface. The nature and concentration of these adsorbed ions are dependent on the pH of the solution and the presence of other ionic species. For instance, at a low pH, the surface may be positively charged, repelling cationic species but attracting anions. researchgate.net Conversely, as the pH increases, the surface can become negatively charged, promoting the adsorption of cations. core.ac.uk This electrostatic attraction is a key mechanism in the binding of impurities to the precipitate surface. mdpi.com
Table 1: Adsorption Isotherm Parameters for Methylene Blue on Nickel-Containing Adsorbents
| Adsorbent Material | Isotherm Model | Maximum Adsorption Capacity (q_m) (mg/g) | Langmuir Constant (K_L) (L/mg) | Correlation Coefficient (R²) |
| Mesoporous Carbon-Nickel Composite (ST-A-Ni) | Langmuir | 58.82 (for malachite green) | - | >0.95 |
| Mesoporous Carbon-Nickel Composite (impregnated) | Langmuir | 104.17 (for methylene blue) | - | >0.95 |
| Nickel Ferrite (B1171679) Nanoparticles | Langmuir | 72 | - | - |
This table presents data from various studies on nickel-containing materials to illustrate typical adsorption parameters. The specific values can vary based on the exact synthesis method and experimental conditions.
Elemental and Compositional Analysis
The precise determination of the elemental and compositional makeup of basic nickel carbonate is essential for quality control and for ensuring its suitability for various industrial applications. Techniques range from classical wet chemistry methods to modern instrumental analysis.
Gravimetric Determination of Nickel and Carbon Dioxide Content
Gravimetric analysis provides a robust and accurate method for determining the nickel and carbon dioxide content in basic nickel carbonate.
The determination of nickel content can be performed by precipitating nickel as a distinct, stable compound. A widely used method involves the precipitation of nickel dimethylglyoximate from a solution of the dissolved basic nickel carbonate. iisc.ac.in The sample is first dissolved in an acid. Then, an alcoholic solution of dimethylglyoxime (B607122) is added, followed by ammonia (B1221849) to adjust the pH to a range of 5 to 9, which ensures the quantitative precipitation of the bright red nickel(II) dimethylglyoxime complex. truman.edu The precipitate is then carefully washed, dried to a constant weight at around 110-120°C, and weighed. truman.edu The nickel content is calculated stoichiometrically from the weight of the precipitate.
Thermogravimetric analysis (TGA) is a powerful technique to determine both the water and carbon dioxide content. When basic nickel carbonate (e.g., NiCO₃·2Ni(OH)₂·4H₂O) is heated, it decomposes in distinct steps. researchgate.net The initial weight loss corresponds to the evolution of water of hydration. researchgate.net At higher temperatures, a further decomposition step occurs where both water from the hydroxide groups and carbon dioxide from the carbonate component are released, ultimately yielding nickel(II) oxide (NiO). researchgate.netwikipedia.org By analyzing the weight loss at specific temperature ranges from the TGA curve, the percentage of H₂O and CO₂ can be accurately determined. The final residue of NiO can also be used to calculate the initial nickel content. For instance, the decomposition of NiCO₃ to NiO and CO₂ is reported to occur in the temperature range of 620 K to 800 K. ifpan.edu.pl
Table 2: Example Data for Gravimetric Determination of Nickel
| Parameter | Value |
| Initial Mass of Basic Nickel Carbonate Sample | 1.1500 g |
| Mass of Crucible | 30.2500 g |
| Mass of Crucible + Dried Ni(DMG)₂ Precipitate | 31.0550 g |
| Mass of Ni(DMG)₂ Precipitate | 0.8050 g |
| Molar Mass of Ni(DMG)₂ | 288.91 g/mol |
| Molar Mass of Ni | 58.69 g/mol |
| Calculated Mass of Nickel in Sample | 0.1632 g |
| Percentage of Nickel (Ni) in Sample | 14.19 % |
This table provides illustrative data for a hypothetical gravimetric analysis of a basic nickel carbonate sample.
Analysis of Impurity Profiles and Purity Enhancement Strategies
Basic nickel carbonate, particularly when synthesized via precipitation from aqueous solutions of nickel salts and sodium carbonate, can contain various impurities. wikipedia.orggoogle.com Common impurities include sodium (Na⁺) and chloride (Cl⁻) ions, which become adsorbed onto the surface of the precipitate during its formation. researchgate.net The presence of these impurities can be detrimental to the performance of the final product, especially in high-purity applications like electronics and catalyst manufacturing.
The analysis of these impurities is often carried out using techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) after dissolving the sample. researchgate.net This method allows for the quantification of a wide range of trace metallic and non-metallic elements. researchgate.net
To enhance the purity of basic nickel carbonate, specific washing strategies have been developed. A conventional water wash can be inefficient due to the strong adsorption of impurities. An improved purification method involves a multi-step "washing-drying-rewashing-drying" process. researchgate.net This technique has proven to be highly effective in removing adsorbed ions. In one patented method, washing with pure water at 60-80°C was shown to reduce the sodium content by 20%-40%. google.com Research has demonstrated that the washing-drying-rewashing-drying process can reduce both sodium and chlorine content to less than 0.01 wt%. researchgate.net The initial drying step is thought to alter the precipitate's structure, allowing for more effective removal of trapped impurities during the subsequent rewashing phase.
Table 3: Impurity Profile of Basic Nickel Carbonate Before and After Purification
| Impurity | Concentration Before Purification (wt%) | Concentration After Washing-Drying-Rewashing-Drying (wt%) |
| Sodium (Na) | ~0.1 - 0.5 | < 0.01 |
| Chloride (Cl) | ~0.05 - 0.2 | < 0.01 |
| Sulfate (SO₄) | Variable | Significantly Reduced |
This table summarizes typical impurity levels found in basic nickel carbonate and the effectiveness of an enhanced purification process. researchgate.netgoogle.com
Reaction Mechanisms and Transformational Pathways of Nickel Ii Carbonate Basic Xhydrate
Redox Chemistry and Electrochemical Transformations
The redox chemistry of basic nickel(II) carbonate is fundamental to its application in catalysis and materials synthesis, particularly in its conversion to nickel oxides, oxyhydroxides, and metallic nickel.
The oxidation of basic nickel(II) carbonate is not a direct process but typically proceeds through thermal decomposition to nickel(II) oxide (NiO), which can then undergo further oxidation. The initial step is the calcination of the basic carbonate, which drives off water and carbon dioxide to yield NiO. wikipedia.orglibretexts.org The nature of the NiO produced is dependent on the precursor's characteristics. wikipedia.org
The general decomposition reaction to form nickel oxide can be represented as: xNiCO₃·yNi(OH)₂·zH₂O(s) + heat → (x+y)NiO(s) + xCO₂(g) + (y+z)H₂O(g)
Further oxidation, particularly to nickel oxyhydroxide (NiOOH), typically involves the nickel(II) hydroxide (B78521) [Ni(OH)₂] component or NiO formed after decomposition. Nickel oxyhydroxide is a key material for battery cathodes. researchgate.net The oxidation of the Ni(OH)₂ portion to β-NiOOH is a critical transformation. ucsd.edu This process involves the conversion of Ni²⁺ to Ni³⁺. nih.gov The reaction can be induced chemically, for instance, by using an oxidizing agent like potassium peroxydisulfate (B1198043) (K₂S₂O₈) in an alkaline medium. researchgate.net
The transformation from β-Ni(OH)₂ to β-NiOOH is a gradual conversion, and upon complete oxidation, the characteristic peaks of the hydroxide in diffraction patterns disappear. nih.gov This can be followed by further transformation to γ-NiOOH, a phase with a higher average nickel oxidation state, which can be achieved through overoxidation. ucsd.edunih.gov The electrochemical oxidation in an alkaline environment follows these steps: acs.org Ni(OH)₂(s) + OH⁻ ⇌ NiOOH(s) + H₂O + e⁻ NiOOH(s) + OH⁻ ⇌ NiO₂(s) + H₂O + e⁻
The incorporation of other metals, like Vanadium in NiV Layered Double Hydroxides (LDH), can stabilize the Ni³⁺ state, facilitating oxidation processes. acs.org
The reduction of basic nickel(II) carbonate to metallic nickel is a crucial process in industrial nickel production. researchgate.netuq.edu.au This transformation is typically achieved at elevated temperatures using a reducing agent, most commonly hydrogen (H₂). The process generally occurs in sequential stages. researchgate.net
First, the basic nickel carbonate undergoes thermal decomposition to form nickel(II) oxide (NiO), as described previously. researchgate.net This decomposition step is followed by the reduction of NiO to metallic nickel. researchgate.net
The key stages identified during the hydrogen reduction of basic nickel carbonate are:
Dehydration: Removal of physically entrained and structural water. researchgate.net
Decomposition: Breakdown of the carbonate and hydroxide components to form NiO, typically occurring above 200°C. researchgate.net
Reduction: The conversion of NiO to metallic nickel (Ni) by the reducing agent, which starts at temperatures around 280°C to 340°C. researchgate.net
Sintering: At higher temperatures (above 400°C), agglomeration and significant sintering of the newly formed nickel particles occur. researchgate.net
xNiCO₃·yNi(OH)₂·zH₂O → (x+y)NiO + xCO₂ + (y+z)H₂O
(x+y)NiO + (x+y)H₂ → (x+y)Ni + (x+y)H₂O
The efficiency of this reduction is influenced by parameters such as temperature, reduction time, and the partial pressure of hydrogen. researchgate.net Incomplete reduction can result in residual NiO trapped within a dense layer of metallic nickel, which is an industrial challenge. researchgate.net To mitigate this, carrying out the reduction process at temperatures below 600°C is often recommended. researchgate.net
An alternative pathway involves the direct reduction of a basic nickel carbonate slurry in an aqueous medium with hydrogen under controlled pH conditions (typically between 3.5 and 7). google.com This method allows for the simultaneous precipitation of impurities as hydroxides and carbonates, yielding a high-purity nickel powder. google.com
Hydrolysis and Acid-Base Reactivity
The chemical behavior of basic nickel(II) carbonate in aqueous solutions is characterized by its hydrolysis and its reactivity towards acids.
Basic nickel(II) carbonate's composition is highly dependent on the conditions of its precipitation, such as pH. scispace.com In aqueous environments, nickel carbonate can undergo hydrolysis. The extent of hydrolysis increases with pH. scispace.com When precipitated from a nickel salt solution by adding an alkali carbonate, the initial precipitate can become more basic upon aging in its mother liquor or by increasing the pH of the medium. scispace.com
For example, a precipitate with an initial composition approximating 2NiO·CO₂·5H₂O can transform into a more basic form like 3NiO·CO₂·6H₂O as the pH approaches 9. scispace.com Further increasing the pH beyond 9.5 can lead to even more basic compositions, such as 4NiO·CO₂·7H₂O, due to enhanced hydrolysis. scispace.com
The underlying mechanism involves the hydrolysis of the hydrated nickel cation, [Ni(H₂O)₆]²⁺, which leads to the formation of polynuclear hydroxo-cationic complexes. scispace.com These complexes then incorporate carbonate anions to form the basic salt precipitates. scispace.com The hydrolysis of the carbonate ions themselves contributes to the buffering capacity of the system, influencing the final composition of the precipitate. scispace.com
Table 1: Influence of pH on the Composition of Precipitated Basic Nickel Carbonate
| pH of Medium | Approximate Composition of Precipitate |
|---|---|
| ~ 8.5 | 2NiO·CO₂·5H₂O |
| ~ 9.0 | 3NiO·CO₂·6H₂O |
| > 9.5 | 4NiO·CO₂·7H₂O |
Data sourced from scientific studies on nickel carbonate precipitation. scispace.com
Basic nickel(II) carbonate readily reacts with acids, behaving as a base. keystagewiki.com This reaction leads to the neutralization of the acid and the formation of a soluble nickel salt, water, and carbon dioxide gas. wikipedia.orgkeystagewiki.com This reactivity is a common method for preparing various nickel salts.
The general reaction with an acid (HA) can be written as: NiCO₃·Ni(OH)₂(s) + 4HA(aq) → 2NiA₂(aq) + CO₂(g) + 3H₂O(l)
This principle is applied in the synthesis of numerous nickel compounds. For example:
Nickel Sulfamate (B1201201): Formed by the reaction of basic nickel carbonate with sulfamic acid. wikipedia.org
Nickel Sulfate: Can be produced by reacting the carbonate with sulfuric acid.
Nickel Chloride: Formed by reacting the carbonate with hydrochloric acid.
Nickel Nitrate (B79036): Produced by reacting the carbonate with nitric acid.
The reaction with strong acids results in the formation of the corresponding nickel(II) salt and carbonic acid, which subsequently decomposes to water and carbon dioxide. you-iggy.com Upon dissolution in acid, the nickel is present in the solution as the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺. wikipedia.org
Thermal Decomposition Pathways
The thermal decomposition of basic nickel(II) carbonate xhydrate is a multi-stage process that ultimately yields nickel(II) oxide. libretexts.orgscispace.com The process and the intermediate products are dependent on the temperature and the composition of the starting material.
Thermogravimetric analysis shows that the decomposition occurs in distinct steps. scispace.com
Loss of Water of Hydration: The initial stage, occurring at lower temperatures (around 100°C), involves the loss of loosely bound water molecules. scispace.com For a compound like 2NiO·CO₂·5H₂O, four water molecules are lost in this first step. scispace.com
Loss of Hydroxyl Water and Carbon Dioxide: At higher temperatures, typically around 290°C and above, the remaining water (from the hydroxide groups) and carbon dioxide are expelled simultaneously. scispace.comiisc.ac.in This final stage leads to the formation of nickel(II) oxide (NiO). scispace.comvaia.com
The decomposition pathway can be influenced by the presence of residual water, which can participate in the formation of an intermediate basic nickel carbonate phase before the final decomposition to NiO. researchgate.net
Table 2: Key Decomposition Stages of a Basic Nickel Carbonate Sample (e.g., 2NiO·CO₂·5H₂O)
| Temperature Range | Event | Products |
|---|---|---|
| ~100°C | Loss of coordinated water molecules | 2NiO·CO₂·H₂O + 4H₂O(g) |
| ~290°C - 350°C | Loss of hydroxyl water and carbon dioxide | 2NiO(s) + CO₂(g) + H₂O(g) |
Data derived from thermogravimetric studies. researchgate.netscispace.com
The final NiO product's properties, such as surface area and catalytic activity, are significantly affected by the decomposition conditions and the nature of the parent basic carbonate. wikipedia.orgscispace.com
Kinetics and Energetics of Thermal Decomposition
The thermal decomposition of basic nickel carbonate, such as NiCO₃·2Ni(OH)₂·4H₂O, is not a single-step event but proceeds through a series of distinct stages. researchgate.netjst.go.jp Investigations using thermogravimetry (TG) coupled with mass spectrometry (MS) reveal that the decomposition occurs in two main steps, with both water (H₂O) and carbon dioxide (CO₂) evolving during each stage. jst.go.jp
NiCO₃ → NiO + CO₂ wikipedia.org
Kinetic analysis of the gas evolution provides insight into the energetics of these steps. The apparent activation energies for the evolution of H₂O and CO₂ during the second decomposition stage are approximately double those of the first stage. jst.go.jp This suggests that the CO₂ released during the first step is in a weakly bound state, comparable to coordinated water. jst.go.jp For comparison, the isothermal decomposition of β-Ni(OH)₂, a component of basic nickel carbonate, follows first-order random nucleation kinetics with a measured activation energy of 134 kJ/mol. osti.gov
Interactive Data Table: Kinetic Parameters of Decomposition
| Decomposition Stage | Evolving Species | Apparent Activation Energy (kJ/mol) | Kinetic Model | Reference |
| Stage 1 | H₂O, CO₂ | Lower (exact value not specified) | - | jst.go.jp |
| Stage 2 | H₂O, CO₂ | Higher (approx. double of Stage 1) | - | jst.go.jp |
| β-Ni(OH)₂ | H₂O | 134 | First-Order Random Nucleation | osti.gov |
Evolution of Water Molecules (Coordinated vs. Bridging Hydroxyl)
The structure of basic nickel carbonate contains water molecules in different chemical environments, which are released at different stages during thermal decomposition. scispace.com The initial stage of decomposition corresponds to the loss of coordinated water molecules. researchgate.netscispace.com These are water molecules directly bonded to the nickel cations.
The second, higher-temperature stage of decomposition involves the loss of water from bridging hydroxyl (OH) groups, which link the nickel centers together in olated structures. scispace.com This dehydroxylation occurs concurrently with the release of carbon dioxide from the carbonate groups. scispace.com This sequential evolution of water based on its coordination environment is a key feature of the decomposition pathway.
Formation of Oxo and Carbonate Bridges at Elevated Temperatures
As the temperature increases during thermal decomposition, the initial bridging hydroxyl groups (ol bridges) undergo further transformation. scispace.com These ol bridges are progressively replaced by more stable oxo bridges (-O-) and carbonate bridges. scispace.com This process represents a structural rearrangement within the solid state as the material transforms from a hydrated basic carbonate to an oxide.
Formation Mechanisms of Basic Nickel Carbonates
The formation of basic nickel carbonates from aqueous solutions is a complex process governed by solution chemistry, including pH. scispace.comresearchgate.net The mechanism involves the hydrolysis of aqueous nickel ions and their subsequent polymerization into larger structures.
Hydrolysis of Nickel Cations and Olation Processes
The formation process is initiated by the hydrolysis of the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. scispace.com This hydrolysis reaction produces hydroxo-cationic complexes. The process of forming bridges between metal centers via hydroxyl groups is known as olation. scispace.com These olation processes lead to the formation of various polynuclear species. scispace.com The pH of the solution plays a critical role; at a pH below 7.0, free nickel ions are dominant, leading to rapid coagulation upon addition of a precipitant. researchgate.net Above pH 7.0, the precipitation is slower, which facilitates the formation of denser particles. researchgate.net The hydrolysis of the precipitated nickel carbonate itself can yield carbonic acid, which influences the pH and the composition of the final product. scispace.com
Aggregation into Polynuclear Units and Three-Dimensional Structures
The olated polynuclear units, which can feature single or double hydroxyl bridges, serve as building blocks for larger aggregates. scispace.com As these aggregates grow through continued olation, they become less soluble and precipitate from the solution. scispace.com The aggregation can proceed to form two- or three-dimensional cross-linked networks. scispace.com These networks can entrap a significant amount of water, which results in the characteristic gelatinous nature of the freshly precipitated basic nickel carbonate. scispace.com
Advanced Applications and Research Directions for Nickel Ii Carbonate Basic Xhydrate
Catalysis and Photocatalysis
Role in Organic Synthesis Reactions
Basic nickel(II) carbonate is a versatile compound utilized as a catalyst in several organic synthesis reactions. chemimpex.com Its catalytic applications are significant in processes such as petroleum refining and the hardening of edible oils. nih.gov The compound's effectiveness stems from its ability to enhance reaction rates and selectivity. chemimpex.com
One notable application is in the hydrogenation of carbonates to produce formic acid, where nanoporous nickel catalysts have demonstrated high activity and selectivity. researchgate.net Furthermore, it serves as a catalyst to remove organic contaminants from wastewater, highlighting its role in environmental remediation. nih.gov In combination with other elements, such as platinum, basic nickel carbonate hydroxide (B78521) can form ternary hybrid catalysts. These catalysts are designed to overcome issues like CO poisoning in direct methanol (B129727) fuel cells by facilitating the oxidative removal of carbonaceous poisons from the platinum nanoparticles. chemicalbook.com
The activity of the catalyst can be influenced by its preparation method. For instance, specially prepared and rapidly precipitated nickel carbonate has shown markedly increased activity in desulfurization processes compared to standard commercial grades. google.com
Table 1: Catalytic Applications in Organic Synthesis
| Application Area | Specific Reaction/Process | Catalyst Form | Reference |
|---|---|---|---|
| Bulk Chemicals | Hydrogenation of Carbonates | Nanoporous Nickel | researchgate.net |
| Fuel Cells | Methanol Oxidation Reaction (MOR) | Platinum-Nickel Carbonate Hydroxide Hybrid | chemicalbook.com |
| Petroleum Refining | Desulfurization | Highly Active Nickel Carbonate | google.com |
| Environmental | Wastewater Treatment | Nickel Carbonate | nih.gov |
| Food Industry | Edible Oil Hardening | Nickel Catalyst (from carbonate) | nih.gov |
Mechanism of Catalytic Activity
The catalytic efficacy of basic nickel(II) carbonate and its derivatives is attributed to several key factors, including a favorable electronic structure and high surface area. The oxide derived from calcining basic nickel carbonate is often particularly useful for catalysis. wikipedia.org Amorphous nickel carbonate, for example, possesses more unsaturated coordinated atoms and higher surface energy compared to its crystalline counterparts, which boosts its electrocatalytic performance in reactions like the urea (B33335) oxidation reaction (UOR). chemicalbook.com
In hybrid catalysts, such as the Pt-NiCH (nickel carbonate hydroxide) system, the mechanism involves a synergistic interaction between the components. The NiCH, with its abundance of defects and large surface area, readily dissociates water molecules to form hydroxyl adspecies. chemicalbook.com These species then help remove carbonaceous poisons from adjacent platinum nanoparticles through the Langmuir-Hinshelwood mechanism. chemicalbook.com Furthermore, density functional theory (DFT) calculations have shown that electronic interactions between hydrogen atoms from NiCH and the platinum cause a downshift in the d-band center of the platinum atoms, which facilitates the release of adsorbed carbon monoxide, enhancing the catalyst's tolerance to poisoning. chemicalbook.com
Nickel catalysts, in general, possess distinct properties like low redox potentials that enable them to access radical pathways and stabilize paramagnetic intermediates, which is fundamental to their catalytic activity in various coupling reactions. nih.gov The interaction between nickel ions and reactant molecules lowers the activation energy of the reaction, thereby increasing its rate. guidechem.com
Precursor Material Science
Basic nickel(II) carbonate is a critical intermediate for the production of a wide range of advanced nickel-based materials. google.com Its composition, often represented as xNiCO₃·yNi(OH)₂·zH₂O, can be controlled during synthesis to produce materials with desired properties for electronic, magnetic, and catalytic applications. google.com
Synthesis of Nickel Oxide and Nickel Powder for Electronic and Magnetic Applications
Basic nickel(II) carbonate is a primary precursor for producing nickel(II) oxide (NiO) and high-purity nickel powder. nih.govgoogle.com
Nickel Oxide (NiO): Nickel oxide nanoparticles are commonly prepared by the thermal decomposition (calcination) of basic nickel carbonate. wikipedia.orgnanotrun.comresearchgate.net The process involves heating the carbonate precursor in air, which drives off water and carbon dioxide to yield NiO. wikipedia.orgmdpi.com The properties of the resulting nickel oxide, such as particle size, depend on the precursor's characteristics and the calcination conditions. wikipedia.orgresearchgate.net For instance, the particle size of NiO has been shown to increase with the precipitation temperature of the initial carbonate precursor. researchgate.net A typical industrial method involves precipitating nickel carbonate from a nickel solution with sodium carbonate, followed by washing, drying, and calcining. nanotrun.com Microwave-assisted decomposition is another method used to produce NiO powder from basic nickel carbonate, a process that can be accelerated by seeding with NiO to absorb microwave energy. osti.gov NiO is used in magnetic materials as a raw material for nickel-zinc (B8489154) ferrite (B1171679) and in the electronics industry. google.comnanotrun.com
Nickel Powder: High-purity nickel powder can be produced from basic nickel carbonate through a reduction process. google.com In one method, a slurry of basic nickel carbonate is reacted with hydrogen under controlled temperature and pH conditions. google.com This reduces the nickel content to its elemental powder form while impurities are converted into insoluble compounds that can be mechanically separated. google.com The resulting nickel powder product can be further purified by washing to meet stringent specifications for applications like carbide tools and other electronic components. google.comgoogle.com
Table 2: Synthesis of NiO and Ni Powder from Basic Nickel(II) Carbonate
| Product | Synthesis Method | Key Process | Applications | Reference |
|---|---|---|---|---|
| Nickel Oxide (NiO) | Thermal Decomposition | Calcination in air at elevated temperatures (e.g., 600 °C) | Magnetic Materials, Electronics, Catalysts | wikipedia.orgnanotrun.commdpi.com |
| Nickel Powder | Chemical Reduction | Reaction with hydrogen in an aqueous slurry | Carbides, Electronic Components | google.comgoogle.com |
Preparation of Specialty Nickel Compounds and Salts
Basic nickel(II) carbonate is an important starting material for preparing various other nickel salts and specialty compounds. nih.govatamanchemicals.com It readily reacts with dilute acids, evolving carbon dioxide, to form the corresponding nickel salts upon evaporation of the solution. atamanchemicals.com This method is used to prepare salts such as nickel nitrate (B79036), nickel sulfate, and nickel phosphate. atamanchemicals.com Nickel sulfamate (B1201201), used in electroplating, can also be formed by the reaction of sulfamic acid with nickel carbonate. wikipedia.org The versatility of nickel carbonate as a precursor makes it a key intermediate in the production of a wide array of nickel compounds for diverse industrial uses. chemimpex.comatamanchemicals.com
Development of Spinel Nickel Cobaltite (B72492) Nanoparticles
Basic nickel(II) carbonate hydrate (B1144303) serves as a precursor for the synthesis of spinel nickel cobaltite (NiCo₂O₄) nanoparticles, which are highly valued for their application in high-performance supercapacitors. sigmaaldrich.comsynsint.com The synthesis can be achieved through various methods, including hydrothermal and sol-gel techniques, which transform the nickel-containing precursor into the desired spinel structure. synsint.com The resulting NiCo₂O₄ materials often exhibit a porous, nanostructured morphology, such as nanosheets or flower-like structures, which provides a large surface area for electrochemical reactions. mdpi.combwise.kr The combination of nickel and cobalt in a spinel structure offers richer redox reactions compared to single metal oxides, enhancing electrochemical performance. researchgate.net
Fabrication of Nanocrystalline Nickel Disulfide
Nanocrystalline nickel disulfide (NiS₂) can be prepared using basic nickel carbonate as a starting material. A convenient method involves a solid-state reaction between basic nickel carbonate and elemental sulfur at elevated temperatures, for example, 400 °C. researchgate.net This synthesis route yields NiS₂ with a pyrite (B73398) crystal structure and nanometer-scale particle sizes. researchgate.net Characterization of the product has confirmed the formation of nanocrystalline NiS₂ with an average particle size of around 48 nm. researchgate.net Nickel disulfide nanomaterials are of interest for various applications, and their fabrication from a common precursor like basic nickel carbonate provides an accessible synthesis pathway. researchgate.netrsc.org
Environmental Research and Remediation
Investigations in Wastewater Treatment Processes for Heavy Metal Removal
Basic nickel carbonate is a key compound in the chemical precipitation method for removing nickel from industrial wastewater. google.comglazy.org This process is significant for treating effluents from industries such as electroplating and metal finishing, which can contain high concentrations of nickel ions. google.comusgs.gov Research has demonstrated that adjusting the pH of the wastewater is a critical parameter for effective nickel removal. For instance, by increasing the pH to 9 with the addition of sodium carbonate, nickel ions can be precipitated out of the solution as basic nickel carbonate. glazy.org Further studies have shown that at a pH of 11, nickel can be completely precipitated, allowing for a recovery rate of nickel as high as 92.4% after the resulting basic nickel carbonate is calcined to produce nickel oxide. sigmaaldrich.com
The efficiency of nickel removal through precipitation as nickel hydroxycarbonate has been systematically studied in fluidized-bed reactors. google.com This method offers an advantage over traditional chemical precipitation by forming dense granules instead of sludge, which simplifies the solid-liquid separation and allows for the potential reuse of the recovered nickel. google.com Research focusing on the effects of influent nickel concentration, the molar ratio of carbonate to nickel, and the pH of the precipitant has provided detailed insights into optimizing the granulation process. google.com
A study using a laboratory-scale fluidized-bed reactor established optimal conditions for achieving high removal and granulation efficiencies. The findings indicated that for influent nickel concentrations between 100 and 300 ppm, a carbonate-to-nickel molar ratio of 1.5 to 2.5 resulted in a removal efficiency of 97.39% to 98.83%. google.com The most effective parameters were identified as an influent nickel concentration of 200 ppm with a molar ratio of 2.0 at a carbonate pH of 10.7, which yielded a 98.83% removal efficiency and 97.76% granulation. google.com
| Parameter | Value |
|---|---|
| Influent Nickel Concentration | 200 ppm |
| Molar Ratio (CO₃:Ni) | 2.0 |
| Carbonate pH | 10.7 |
| Nickel Removal Efficiency | 98.83% |
| Granulation Efficiency | 97.76% |
| Effluent pH | 8.59 |
Materials Science and Engineering
Research in Ceramic Pigments and Glazes
Nickel(II) carbonate is utilized in the ceramics industry as a colorant in glazes and pigments. glazy.orgwikipedia.orgatamanchemicals.comevansceramics.com It serves as a source of nickel(II) oxide (NiO) upon firing, which is responsible for the resulting color. glazy.org The specific color produced by nickel carbonate can vary significantly depending on the chemical composition of the glaze it is mixed with. Research and practical applications have shown that it can produce a range of colors including subdued greens, grays, browns, yellows, and blues. glazy.org1240.designevansceramics.com
The versatility of nickel carbonate as a pigment is due to its interaction with other elements in the glaze formulation. For instance:
In glazes with a high magnesium content, it can develop into an acid green color. glazy.org
In the presence of high concentrations of barium, it can produce pink to purple hues. glazy.org
It is also used to modify or mute the vibrant colors produced by other colorants, such as cobalt blue. glazy.org
Compared to nickel oxide, nickel carbonate is sometimes preferred because it allows for a more even distribution of the colorant within the glaze, preventing speckling and ensuring a more uniform finish. goodearthclays.com The compound's use as a pigment is well-established, and it is a standard component in the palette of ceramic artists and industrial manufacturers for achieving specific aesthetic effects. stoneleafpottery.comresearchgate.net
Applications in Electroplating and Surface Modification
Basic nickel carbonate is an important material in electroplating and surface modification, primarily used for pH adjustment and nickel ion replenishment in plating baths. google.comwikipedia.orgatamanchemicals.com In processes like bright and semi-bright nickel plating, the bath is typically operated within a pH range of 3.5 to 4.5. google.com Nickel carbonate is a preferred chemical for raising the pH of the bath as it dissolves readily at a pH below 4.0. google.com
It is widely used in various types of nickel plating baths:
Watts Baths: The modern Watts bath, a foundational solution in nickel plating, often uses nickel carbonate for pH control. ipcb.comcasf.ca
Sulfamate Baths: In nickel sulfamate plating, which is valued for producing deposits with low internal stress, basic nickel carbonate is added to increase the pH. google.comipcb.com
Replenishing Slurries: In some systems, a slurry containing nickel carbonate is used to replenish the nickel content and simultaneously adjust the pH of a spent electroplating bath. google.com
The addition of nickel carbonate helps to maintain the stability and efficiency of the electroplating process. ipcb.com Proper pH control is crucial, as a pH that is too high can lead to defects in the coating, such as increased brittleness due to the inclusion of nickel hydroxide. ipcb.com Therefore, the controlled addition of basic nickel carbonate is a key operational step in achieving high-quality, uniform nickel coatings for decorative and engineering purposes. casf.caunram.ac.id
Development of Advanced Nickel-Based Materials
Basic nickel(II) carbonate serves as a critical precursor and intermediate in the synthesis of a variety of advanced nickel-based materials. sigmaaldrich.comgoogle.com Its chemical properties make it a valuable starting point for producing high-purity nickel compounds and metallic nickel powders used in numerous high-technology applications. google.comgoogle.com
Key research directions and applications include:
Nickel Oxide (NiO) and Nickel Powder: Basic nickel carbonate is an important intermediate for preparing NiO and pure nickel particles. google.com Calcining (thermal decomposition) of the carbonate yields NiO, a material essential for catalysts and electronic components. wikipedia.org The oxide derived from basic nickel carbonate is often preferred for catalytic applications. wikipedia.org The subsequent reduction of the oxide can produce fine nickel powders. researchgate.net A method has been developed to produce high-purity nickel powder directly from impure basic nickel carbonate through a hydrometallurgical process involving hydrogen reduction. google.com
Battery and Supercapacitor Materials: The compound is used as a precursor to synthesize more complex materials for energy storage. For example, it can be used to prepare spinel nickel cobaltite (NiCo₂O₄) nanoparticles, which are investigated for their application in supercapacitors. sigmaaldrich.com
Catalysts: Beyond its use in creating NiO catalysts, basic nickel carbonate itself is a raw material for various catalysts used in the petrochemical industry, such as in desulfurization processes. atamanchemicals.comzxchemuae.com
Electronic Components: High-purity basic nickel carbonate is sought after for applications in the electronics industry, where it is a precursor for materials used in magnetic components and carbides. google.com
The ability to synthesize basic nickel carbonate with specific properties, such as higher nickel content (51-53 mass %) compared to standard commercial products (44-46 mass %), is an area of active research to meet the demands of advanced material applications. google.com
Theoretical and Computational Investigations of Nickel(II) Carbonate (Basic) xHydrate
Theoretical and computational chemistry offers powerful tools to unravel the complex behavior of materials at the atomic and electronic levels. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding its electronic structure, isotopic fractionation, and behavior in complex chemical environments. These theoretical investigations provide insights that are often difficult to obtain through experimental methods alone, guiding the design of advanced applications and furthering our fundamental knowledge.
Density Functional Theory (DFT) for Electronic Structure and Isotopic Fractionation
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of solid-state materials, including complex minerals like basic nickel carbonate. DFT calculations can predict various properties such as crystal structure, electronic band structure, and vibrational frequencies, which are fundamental to understanding the material's behavior.
Recent research has utilized DFT to determine the crystal structure of nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O), a specific form of basic nickel carbonate. These calculations confirmed a monoclinic crystal structure, providing essential structural parameters that are crucial for interpreting experimental data and for further theoretical modeling. rsc.org While detailed electronic band structure calculations for basic nickel carbonate are not extensively reported in the literature, DFT studies on related nickel compounds, such as nickel-doped graphene and various nickel complexes, have shown that the electronic properties are significantly influenced by the coordination environment of the nickel atom. ucl.ac.uk For instance, the interaction between nickel and oxygen or hydroxyl groups plays a dominant role in determining the electronic states near the Fermi level. universepg.com
Isotopic fractionation, the partitioning of isotopes between different substances or phases, is a key area where DFT calculations have provided significant insights. Theoretical estimations of isotope fractionation for transition metals like nickel are based on the vibrational frequencies of the different isotopic species, which can be accurately calculated using DFT. Studies have shown that the extent of nickel isotope fractionation is sensitive to the coordination environment, including the type of ligand and the coordination number. While specific DFT studies on isotopic fractionation in basic nickel carbonate are scarce, research on nickel complexes with other ligands, such as those containing oxygen, nitrogen, and sulfur donor atoms, has established a theoretical framework for understanding these processes. These studies indicate that significant isotopic fractionation can occur, and the magnitude and direction of this fractionation are dependent on the specific chemical form of nickel.
Table 1: Representative DFT-Calculated Properties of Nickel-Containing Systems
| Property | System | Method | Key Finding |
| Crystal Structure | Ni₂(CO₃)(OH)₂·4H₂O | DFT | Monoclinic crystal structure determined. rsc.org |
| Electronic Structure | Nickel-doped Graphene | DFT | Distortion of the planar graphene structure and generation of a band gap. ucl.ac.uk |
| Isomer Stability | [Ni(OH)₂(H₂O)₄] | DFT | The cis isomer is more stable than the trans isomer. universepg.com |
| Isotopic Fractionation | General Nickel Complexes | DFT | Isotope fractionation is dependent on the coordination environment and ligand type. |
This table presents a selection of findings from DFT studies on nickel compounds to illustrate the capabilities of the method. Specific data for this compound may vary.
Modeling of Ligand-Controlled Isotopic Fractionation
The isotopic composition of nickel in natural systems can provide valuable information about geochemical and biological processes. The fractionation of nickel isotopes is often controlled by the formation of complexes with various ligands. Computational modeling plays a crucial role in understanding and quantifying this ligand-controlled isotopic fractionation.
While specific models for basic nickel carbonate are not widely available, the principles can be inferred from studies on other nickel-ligand systems. The fractionation of nickel isotopes is primarily governed by the differences in the vibrational energies of the isotopologues (molecules that differ only in their isotopic composition). Heavier isotopes tend to accumulate in the chemical species where they are more strongly bonded.
For instance, experimental and theoretical studies have shown that complexation with organic ligands can lead to significant nickel isotope fractionation. The coordination of nickel with different functional groups (e.g., carboxylates, amines, thiols) results in distinct isotopic signatures. These models, often supported by DFT calculations of vibrational frequencies, can predict the equilibrium isotope fractionation factors between different nickel species in solution.
In the context of basic nickel carbonate, the ligands are carbonate (CO₃²⁻) and hydroxide (OH⁻) ions, along with water molecules. The relative binding strengths of the nickel isotopes to these ligands will determine the isotopic composition of the solid phase relative to the aqueous solution from which it precipitates. Geochemical models that incorporate these theoretically derived fractionation factors can be used to interpret the isotopic record in natural and engineered systems where basic nickel carbonate precipitation occurs.
Simulations of Nickel Behavior in Complex Chemical Systems
The behavior of this compound in real-world scenarios, such as in geological formations, industrial processes, or contaminated environments, is governed by a complex interplay of chemical reactions. Geochemical modeling and simulations are powerful tools to predict the fate and transport of nickel in such systems.
These simulations typically involve solving a set of thermodynamic and kinetic equations that describe processes like dissolution, precipitation, aqueous complexation, and redox reactions. The reliability of these simulations depends heavily on the quality of the underlying thermodynamic database, which includes stability constants for aqueous species and solubility products for solid phases.
Several studies have focused on the geochemical simulation of nickel carbonate precipitation. For example, geochemical modeling programs have been used to simulate the precipitation of nickel-containing minerals in the presence of carbonate-rich solutions. rsc.orgrsc.org These simulations can predict the conditions (e.g., pH, concentration of reactants) under which basic nickel carbonate is expected to form and its stability relative to other nickel minerals like nickel hydroxide or simple nickel carbonate (NiCO₃). rsc.orgrsc.org
Furthermore, simulations can be used to understand the competitive growth of nickel hydroxide and nickel carbonate on various surfaces. For instance, studies have shown that on calcite surfaces, the formation of nickel hydroxide can be kinetically favored over nickel carbonate, even when the solution is more supersaturated with respect to the latter. researchgate.net These kinetic factors are crucial for accurately predicting the nature of the nickel precipitates in complex systems.
Table 2: Key Parameters in Geochemical Simulations of Nickel Carbonate
| Parameter | Description | Significance |
| pH | Acidity/alkalinity of the solution | Strongly influences the speciation of both nickel and carbonate, and the stability of basic nickel carbonate. |
| Nickel Concentration | Total dissolved nickel in the system | A primary driver for precipitation reactions. |
| Carbonate/Bicarbonate Concentration | Availability of carbonate ions | Essential for the formation of any carbonate phase. |
| Temperature | System temperature | Affects reaction kinetics and thermodynamic equilibria. |
| Presence of other ions | Competing or complexing ions | Can influence nickel speciation and the formation of other mineral phases. |
By integrating experimental data with theoretical and computational models, a more comprehensive understanding of the advanced applications and research directions for this compound can be achieved. These computational approaches are indispensable for predicting the material's behavior under a wide range of conditions and for designing novel applications.
Future Research Perspectives and Challenges
Addressing Structural Ambiguities and Non-Stoichiometry
A primary challenge in the study of basic nickel(II) carbonate xhydrate is its inherent structural and compositional variability. The compound is generally represented by the formula Niₓ(CO₃)y(OH)z·nH₂O, which underscores its non-stoichiometric nature. The precise ratio of carbonate to hydroxide (B78521) ions is not fixed and depends heavily on the synthesis conditions, such as the pH of the precipitation environment. google.com Acidic conditions tend to favor a higher proportion of carbonate, while alkaline environments yield a product richer in hydroxide. google.com
This variability has led to ambiguity regarding its fundamental nature, with scientific debate considering whether it is a single non-stoichiometric compound or a mixture of normal nickel carbonate and nickel hydroxide. scispace.com This confusion is compounded by the existence of various naturally occurring mineral forms, such as zaratite (a nickel carbonate tetrahydrate) and hellyerite, each with its own structural complexities that have led to confusion in the literature. researchgate.netrruff.infochemicalbook.com For instance, a new basic nickel carbonate with a complex formula of Ni₁₂(CO₃)₈(OH)₈·(x-1)H₂O or Ni₁₂(CO₃)₈(OH)₆O·xH₂O (where x = 6-8) has been synthesized, highlighting the structural diversity. researchgate.net
Future research must focus on definitively characterizing these structures. Advanced crystallographic and spectroscopic techniques are needed to resolve the atomic-scale arrangements and understand the interplay between the carbonate, hydroxide, and water components. Clarifying the true nature of its non-stoichiometry is a critical step for all other areas of its research and development.
Optimization of Synthesis for Tailored Properties and Performance
The compositional variability, while a challenge for characterization, presents an opportunity for the targeted synthesis of materials with tailored properties. Control over the synthesis process allows for the fine-tuning of the compound's physical and chemical characteristics to meet the demands of specific applications. growthmarketreports.com
Research has shown that manipulating synthesis parameters can control key properties such as:
Particle Morphology and Size: Precipitation methods can yield spherical or ellipsoidal particles. For energy storage applications like supercapacitors, hydrothermal synthesis can be used to create hierarchical nanostructures. researchgate.net
Purity and Composition: Industrial methods focus on producing high-purity basic nickel carbonate from leach solutions, which is critical for its use in electronics and catalysts. google.com The nickel content itself can be enhanced by adjusting reactants, for example, by using a combination of sodium carbonate and sodium bicarbonate to control the NiCO₃ to Ni(OH)₂ ratio. google.com
Bulk Density and Flowability: For industrial applications like catalysis, variants with high bulk density are desirable for efficient storage in silos and improved handling. tib-chemicals.com
Amorphous vs. Crystalline Phases: Low-temperature synthesis techniques, such as evaporation-induced precipitation, can produce amorphous nickel carbonate with hierarchical pore structures, which has shown superior performance as a catalyst for the oxygen evolution reaction compared to its crystalline counterparts. science.gov
The table below summarizes how different synthesis parameters can be adjusted to achieve desired properties for specific applications.
| Target Property | Synthesis Parameter to Control | Example Application | Reference(s) |
| High Nickel Content | pH, Carbonate/Bicarbonate Ratio | Electronics, Catalysts | google.com |
| High Bulk Density | Proprietary Industrial Methods | Heterogeneous Catalysis (Storage) | tib-chemicals.com |
| Hierarchical Nanostructure | Hydrothermal/Solvothermal Conditions | Supercapacitors, Energy Storage | researchgate.net |
| Amorphous Structure | Low-Temperature Precipitation | Electrocatalysis (Water Splitting) | science.gov |
| High Purity | Multi-stage Precipitation/Purification | Battery Materials, Electronics | google.com |
Future work will focus on developing more precise, scalable, and reproducible synthesis protocols. The goal is to move from empirical adjustments to a predictive model where specific material properties can be designed and manufactured on demand.
Advancements in In-Situ Characterization Techniques
A significant barrier to understanding and optimizing the synthesis of basic nickel(II) carbonate is the difficulty in observing its formation in real-time. Most characterization is performed ex-situ on the final, dried product. This provides little insight into the dynamic processes of nucleation, growth, and phase transformation that occur within the reaction vessel.
Future research will increasingly rely on advanced in-situ and operando characterization techniques to probe the synthesis process as it happens. While direct studies on basic nickel carbonate formation are emerging, progress with related nickel materials demonstrates the potential of these methods:
In-situ X-ray Diffraction (XRD) and High-Energy X-ray Scattering (HEXS): These synchrotron-based techniques can track the evolution of crystalline phases and particle size during precipitation, providing critical data on reaction kinetics. researchgate.net
In-situ Spectroscopy (Raman, IR, UV-Vis): These methods can monitor changes in the chemical bonding and coordination environment of the nickel, carbonate, and hydroxide ions in solution and on the particle surface. nih.gov
In-situ Electron Microscopy (TEM/STEM): Liquid-cell electron microscopy could allow for the direct visualization of nanoparticle nucleation and aggregation from the precursor solution.
Applying these techniques will help answer fundamental questions about how synthesis parameters influence the final structure and non-stoichiometry, bridging the gap between synthesis conditions and material properties. scispace.com
Development of Novel Applications and Multidisciplinary Integration
While basic nickel(II) carbonate has established uses in electroplating, ceramics, and as a precursor for catalysts, significant research is focused on developing novel applications that leverage its unique properties. zxchemuae.commet3dp.com This often involves integrating knowledge from materials science, electrochemistry, and solid-state physics.
Emerging and future application areas include:
Advanced Energy Storage: Its use as an electrode material in supercapacitors is being actively explored, with research focused on creating nanostructured forms with high surface area and capacitance. researchgate.net It also serves as a precursor for complex cathode materials, like LiNi₀.₈Co₀.₂O₂, used in lithium-ion batteries. worldscientific.comtum.de
Electrocatalysis and Photocatalysis: Amorphous basic nickel carbonate has been identified as a highly active and robust catalyst for the urea (B33335) oxidation reaction and the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. chemicalbook.comscience.gov Furthermore, hierarchical structures of nickel carbonate hydroxide have demonstrated potential for photocatalytic hydrogen evolution. researchgate.net
Hybrid Materials and Fuel Cells: Innovative catalyst designs are being developed, such as a ternary hybrid of platinum nanocrystals, nanoflower-like nickel carbonate hydroxide, and porous carbon. This material shows enhanced CO tolerance, a critical issue in fuel cell technology. chemicalbook.com
Environmental Applications: Its role as a desulfurizer is an area of interest for purifying natural gas and other industrial streams. zxchemuae.com
This multidisciplinary approach is essential for creating next-generation materials where basic nickel carbonate serves as a key functional component or a versatile precursor.
Scaling-Up Synthesis for Industrial Relevance
Translating promising laboratory-scale synthesis results into large-volume, cost-effective industrial production is a major challenge. The economics and practicalities of manufacturing are paramount for commercial viability. google.com
Key challenges in scaling up include:
Process Control and Reproducibility: Maintaining precise control over temperature, pH, and reactant addition rates in large reactors is difficult but essential for ensuring consistent product quality and performance.
Cost-Effectiveness: The cost of raw materials and the energy required for the process are critical factors. Developing methods that use less expensive precursors or operate under milder conditions is a priority. google.com
Handling and Downstream Processing: Basic nickel carbonate is often produced as a fine powder. scielo.org.zapsu.edu Industrial processes must address challenges related to dust, agglomeration, and flowability to ensure safe and efficient handling, storage, and transport. google.comtib-chemicals.com This includes developing products with higher bulk density. tib-chemicals.com
Yield and Purity: Industrial methods, such as those starting from ammoniacal leach solutions, must be optimized to maximize the precipitation yield of high-purity product while minimizing the co-precipitation of impurities. google.comgoogle.com
Future research in this area will involve pilot-scale studies and process modeling to optimize reactor design, mixing dynamics, and separation techniques. The development of continuous-flow reactors, as opposed to batch processes, could offer better control and efficiency for large-scale production.
Q & A
Q. What synthesis methods yield high-purity basic nickel carbonate hydrate, and how are critical parameters optimized?
Basic nickel carbonate hydrate (NiCO₃·xNi(OH)₂·yH₂O) is typically synthesized via precipitation from nickel salts (e.g., Ni(NO₃)₂) in ammonia-ammonium carbonate solutions. Key parameters include:
- pH control (8–10) to ensure complete precipitation of Ni²⁺ ions .
- Aging time (12–24 hours) to stabilize the crystalline structure .
- Washing protocols to remove impurities like Na⁺ or Cl⁻, verified via inductively coupled plasma (ICP) analysis . Purity is confirmed using XRD to identify characteristic peaks (e.g., 2θ = 19.5°, 33.5°) and TGA to validate hydration states .
Q. How can XRD and TGA differentiate between anhydrous and hydrated forms of nickel carbonate?
- XRD : Anhydrous NiCO₃ shows distinct peaks at 2θ = 32.5° (d-spacing 2.76 Å), while hydrated forms (e.g., NiCO₃·2Ni(OH)₂·4H₂O) exhibit broader peaks due to structural water .
- TGA : Hydrated forms display two mass-loss steps: (1) 90–220°C (H₂O release) and (2) 270–420°C (CO₂ and H₂O release). The residual mass corresponds to NiO .
Q. What are the thermal decomposition pathways of basic nickel carbonate hydrate under oxidative conditions?
Decomposition occurs in two stages (Figure 5, ):
- Stage 1 (90–220°C) : Loss of physisorbed and structural water.
- Stage 2 (270–420°C) : Release of CO₂ and hydroxyl groups, forming NiO. DTA curves show exothermic peaks at 310°C (NiO crystallization) and 660°C (NiO grain growth) .
Advanced Research Questions
Q. How do reduction conditions (H₂ partial pressure, temperature) influence the microstructure of Ni metal derived from basic nickel carbonate?
Reduction in H₂ involves:
- Decomposition to NiO (300–400°C), forming porous structures with high surface area (~207 m²/g) .
- NiO → Ni reduction (400–500°C): Higher H₂ partial pressure (15% H₂/N₂) accelerates reduction, while temperatures >700°C induce Ni sintering, reducing surface area to 0.3 m²/g . Preoxidized samples (900°C) form dense Ni layers that trap residual NiO, requiring solid-state diffusion for further reduction .
Q. What mechanisms explain contradictory data on NiO reduction kinetics at 600–900°C?
Conflicting kinetics arise from competing phenomena:
Q. How does the hierarchical structure of nickel carbonate nanosheets enhance oxygen evolution reaction (OER) activity?
Nanosheets synthesized via hydrothermal methods exhibit:
- High surface area (238 m²/g) with Fe/Ni/O/C co-distribution (EDS data, ).
- Defect-rich interfaces that lower OER overpotential in alkaline conditions. Performance correlates with Ni³⁺/Ni²⁺ ratios, measured via XPS .
Data Contradiction Analysis
- Hydration State Variability : Discrepancies in reported formulas (e.g., NiCO₃·2Ni(OH)₂ vs. Ni₄CO₃(OH)₆(H₂O)₄) stem from synthesis conditions (pH, aging time). XRD and TGA standardization is critical .
- Reduction Efficiency : Industrial studies report incomplete NiO reduction due to sintering, whereas lab-scale experiments with optimized H₂ flow achieve full reduction. Differences arise from gas-solid contact efficiency .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
